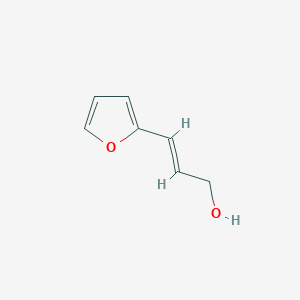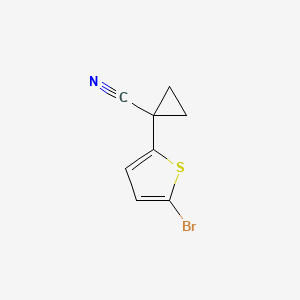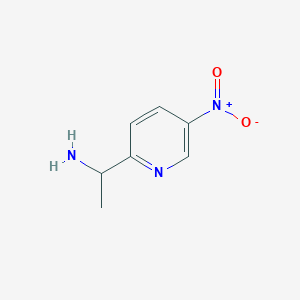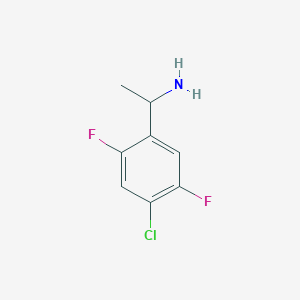
2-(3-Fluoro-2-hydroxyphenyl)-2-methylpropanenitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-Fluoro-2-hydroxyphenyl)-2-methylpropanenitrile is an organic compound with a unique structure that includes a fluorine atom, a hydroxyl group, and a nitrile group attached to a phenyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Fluoro-2-hydroxyphenyl)-2-methylpropanenitrile typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-fluoro-2-hydroxybenzaldehyde and 2-methylpropanenitrile.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic addition of the nitrile group to the aldehyde.
Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, yield, and cost-effectiveness, often incorporating automated systems for precise control of reaction parameters.
Analyse Des Réactions Chimiques
Types of Reactions
2-(3-Fluoro-2-hydroxyphenyl)-2-methylpropanenitrile undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The nitrile group can be reduced to an amine or an aldehyde.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include:
Oxidation: 2-(3-Fluoro-2-oxophenyl)-2-methylpropanenitrile
Reduction: 2-(3-Fluoro-2-hydroxyphenyl)-2-methylpropanamine
Substitution: 2-(3-Amino-2-hydroxyphenyl)-2-methylpropanenitrile
Applications De Recherche Scientifique
2-(3-Fluoro-2-hydroxyphenyl)-2-methylpropanenitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of fluorinated compounds with unique properties.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a precursor for pharmaceutical agents, especially those targeting specific enzymes or receptors.
Industry: It is utilized in the production of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Mécanisme D'action
The mechanism by which 2-(3-Fluoro-2-hydroxyphenyl)-2-methylpropanenitrile exerts its effects involves interactions with molecular targets such as enzymes and receptors. The fluorine atom enhances the compound’s binding affinity and selectivity, while the nitrile group can participate in hydrogen bonding and other interactions. These properties make it a valuable tool in drug discovery and development.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Fluoro-2-hydroxybenzaldehyde: A precursor in the synthesis of 2-(3-Fluoro-2-hydroxyphenyl)-2-methylpropanenitrile.
2-Methylpropanenitrile: Another precursor used in the synthesis.
3-Fluoro-2-hydroxyacetophenone: A related compound with similar structural features.
Uniqueness
This compound is unique due to its combination of functional groups, which confer distinct chemical and biological properties. The presence of the fluorine atom enhances its stability and reactivity, making it a versatile compound for various applications.
Propriétés
Formule moléculaire |
C10H10FNO |
|---|---|
Poids moléculaire |
179.19 g/mol |
Nom IUPAC |
2-(3-fluoro-2-hydroxyphenyl)-2-methylpropanenitrile |
InChI |
InChI=1S/C10H10FNO/c1-10(2,6-12)7-4-3-5-8(11)9(7)13/h3-5,13H,1-2H3 |
Clé InChI |
JMBRNWAHUJGXLV-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C#N)C1=C(C(=CC=C1)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


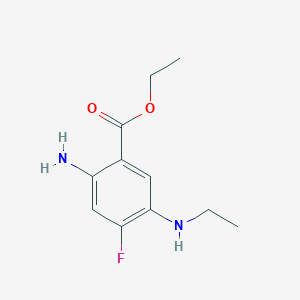
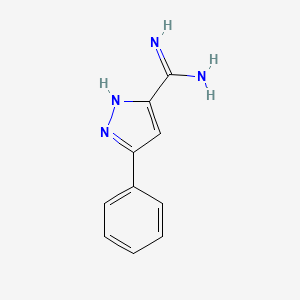
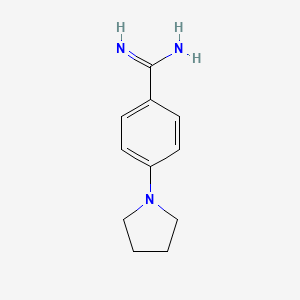
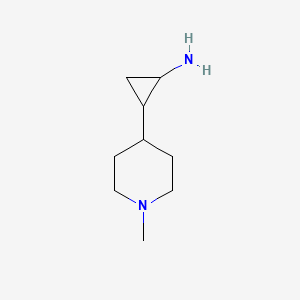

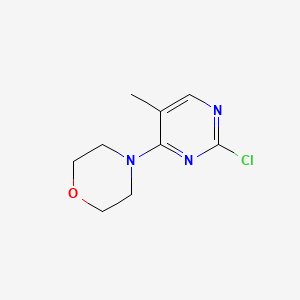
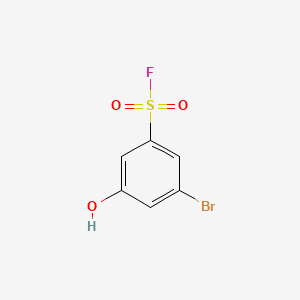

![2',2',3',3'-Tetramethyl-[1,1'-bi(cyclopropan)]-1-ol](/img/structure/B13615304.png)

